molecular formula C31H28N2O3S B297984 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

Número de catálogo B297984
Peso molecular: 508.6 g/mol
Clave InChI: ILLDZCCEXCEVLI-VWDNJRNHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one, also known as EMA401, is a small molecule that has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. EMA401 is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which has been shown to play a role in pain processing in the nervous system.

Mecanismo De Acción

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is a selective antagonist of the AT2 receptor, which is expressed in the nervous system and has been shown to play a role in pain processing. By blocking the AT2 receptor, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is able to reduce pain signaling in the nervous system.
Biochemical and Physiological Effects:
2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to have a favorable safety profile in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is that it has been extensively studied in preclinical models of pain, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one is that it is a small molecule, which may limit its ability to penetrate the blood-brain barrier and reach its target in the nervous system.

Direcciones Futuras

There are several potential future directions for research on 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one. One direction could be to further investigate the mechanism of action of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one and its effects on pain signaling in the nervous system. Another direction could be to explore the potential of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one in combination with other pain medications to enhance its efficacy. Additionally, clinical trials will be necessary to determine the safety and efficacy of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one in humans.

Métodos De Síntesis

The synthesis of 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 4-ethylbenzaldehyde and 3-methoxy-4-(1-naphthylmethoxy)benzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized with acetic anhydride to form 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one.

Aplicaciones Científicas De Investigación

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in the treatment of chronic pain. In preclinical studies, 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. 2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one has also been shown to have a favorable safety profile in preclinical studies.

Propiedades

Nombre del producto

2-[(4-Ethylphenyl)imino]-5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-1,3-thiazolidin-4-one

Fórmula molecular

C31H28N2O3S

Peso molecular

508.6 g/mol

Nombre IUPAC

(5E)-2-(4-ethylphenyl)imino-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H28N2O3S/c1-4-21-12-15-25(16-13-21)32-31-33(2)30(34)29(37-31)19-22-14-17-27(28(18-22)35-3)36-20-24-10-7-9-23-8-5-6-11-26(23)24/h5-19H,4,20H2,1-3H3/b29-19+,32-31?

Clave InChI

ILLDZCCEXCEVLI-VWDNJRNHSA-N

SMILES isomérico

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)/S2)C

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2)C

SMILES canónico

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC5=CC=CC=C54)OC)S2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.